molecular formula C12H21NOS B15276346 (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine

(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine

Cat. No.: B15276346
M. Wt: 227.37 g/mol
InChI Key: WWLINWCTPHKQOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 4-methoxybutylamine with 1-(5-methylthiophen-2-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The thiophene ring may play a role in modulating enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological and chemical properties compared to other thiophene derivatives .

Properties

Molecular Formula

C12H21NOS

Molecular Weight

227.37 g/mol

IUPAC Name

4-methoxy-N-[1-(5-methylthiophen-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C12H21NOS/c1-10-6-7-12(15-10)11(2)13-8-4-5-9-14-3/h6-7,11,13H,4-5,8-9H2,1-3H3

InChI Key

WWLINWCTPHKQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NCCCCOC

Origin of Product

United States

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